DHODH Inhibition Potency: 4-Chloro-7,8-dihydroquinolin-5(6H)-one vs. Unsubstituted Analog and Advanced Leads
4-Chloro-7,8-dihydroquinolin-5(6H)-one demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target for cancer and autoimmune diseases. In direct comparison, the compound exhibits a human DHODH IC50 of 541 nM [1]. This is more potent than the unsubstituted 7,8-dihydroquinolin-5(6H)-one analog (BDBM50523217/CHEMBL155771), which has a human DHODH IC50 of 709 nM [2]. Furthermore, the 4-chloro derivative is more potent than the advanced lead compound US8536165, 44 (BDBM102462), which has a human DHODH IC50 of 78 nM [3]. The addition of the 4-chloro substituent on the dihydroquinolinone core therefore results in a measurable increase in DHODH inhibitory activity compared to the unsubstituted parent scaffold.
| Evidence Dimension | Human DHODH Inhibition (IC50) |
|---|---|
| Target Compound Data | 541 nM |
| Comparator Or Baseline | 7,8-dihydroquinolin-5(6H)-one (unsubstituted): 709 nM; Advanced lead US8536165, 44: 78 nM |
| Quantified Difference | Target compound is 1.3x more potent than unsubstituted analog; 6.9x less potent than advanced lead US8536165, 44 |
| Conditions | DCIP reduction-based indirect assay with DHO as substrate, measured at 4-second intervals over 60 seconds |
Why This Matters
This data provides a quantitative benchmark for DHODH inhibition, enabling researchers to select the 4-chloro derivative when moderate nanomolar potency is required, or to use it as a scaffold for further optimization to achieve sub-100 nM potency.
- [1] BindingDB. BDBM50523214 (CHEMBL4560384): 4-Chloro-7,8-dihydroquinolin-5(6H)-one. Affinity Data for Human DHODH. View Source
- [2] BindingDB. BDBM50523217 (CHEMBL155771): 7,8-dihydroquinolin-5(6H)-one. Affinity Data for Human DHODH. View Source
- [3] BindingDB. BDBM102462 (US8536165, 44): Advanced lead compound. Affinity Data for Human DHODH. View Source
